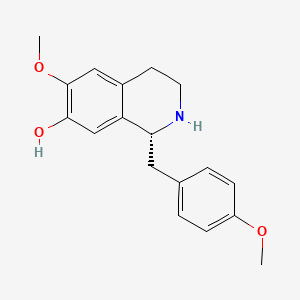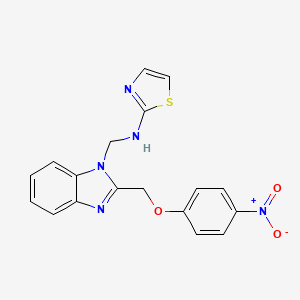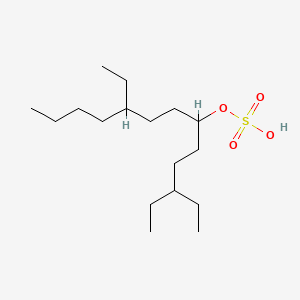
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate is an organic compound that belongs to the class of sulfates. Sulfates are salts or esters of sulfuric acid containing the anion SO₄²⁻. This compound is characterized by its long carbon chain and the presence of sulfate groups, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate typically involves the reaction of alcohols with sulfur trioxide or chlorosulfuric acid. The general reaction can be represented as follows: [ \text{R-OH} + \text{SO}_3 \rightarrow \text{R-OSO}_3H ] where R represents the organic group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired sulfate ester.
Industrial Production Methods
In industrial settings, the production of sulfates like this compound often involves continuous processes where alcohols are reacted with sulfur trioxide in a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate can undergo various chemical reactions, including:
Oxidation: The sulfate group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfate group back to alcohols.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used to substitute the sulfate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonates, while reduction can regenerate the original alcohols.
Scientific Research Applications
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate has various applications in scientific research:
Chemistry: It is used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: In biological studies, it can be used to study the effects of sulfates on cellular processes.
Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism by which 4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate exerts its effects involves its interaction with molecular targets such as proteins and lipids. The sulfate group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their structure and function. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with similar properties.
Ammonium lauryl sulfate (ALS): Another surfactant used in personal care products.
Sodium laureth sulfate (SLES): A surfactant with ethoxylated groups for enhanced solubility.
Uniqueness
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate is unique due to its specific carbon chain length and branching, which can impart distinct physical and chemical properties compared to other sulfates. This uniqueness can be leveraged in specialized applications where specific surfactant properties are required.
Properties
CAS No. |
141-71-9 |
|---|---|
Molecular Formula |
C17H36O4S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3,9-diethyltridecan-6-yl hydrogen sulfate |
InChI |
InChI=1S/C17H36O4S/c1-5-9-10-16(8-4)12-14-17(21-22(18,19)20)13-11-15(6-2)7-3/h15-17H,5-14H2,1-4H3,(H,18,19,20) |
InChI Key |
MSYSDQBIFATOQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCC(CCC(CC)CC)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


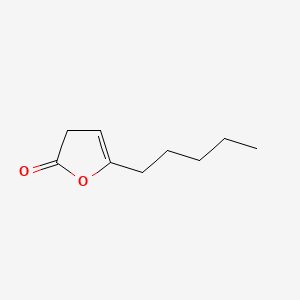

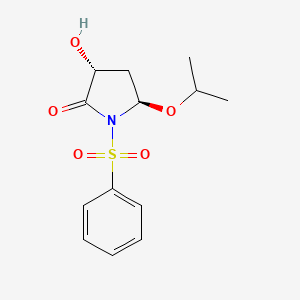
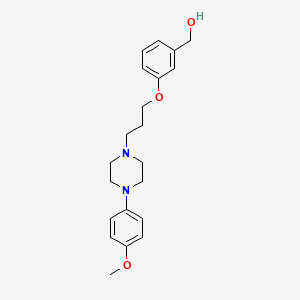
![2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate](/img/structure/B12763768.png)

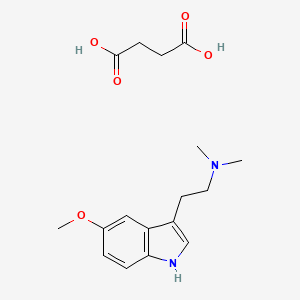
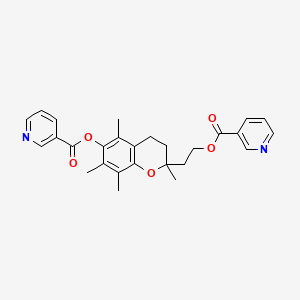
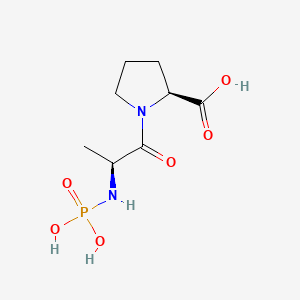
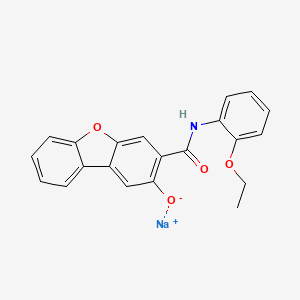

![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)
